4-(4-Chloro-2-methylphenoxy)piperidine
Description
4-(4-Chloro-2-methylphenoxy)piperidine is a piperidine derivative featuring a phenoxy substituent at the 4-position of the piperidine ring. The phenoxy group is further substituted with a chlorine atom at the para position and a methyl group at the ortho position. Its molecular formula is C₁₂H₁₆ClNO, with a molecular weight of 225.72 g/mol.
The compound’s structure combines lipophilic (chloro and methyl groups) and polar (piperidine nitrogen and ether oxygen) moieties, influencing its pharmacokinetic properties, such as solubility and membrane permeability. Synthetically, it can be prepared via nucleophilic substitution reactions involving piperidine and halogenated phenolic precursors, as seen in analogous syntheses .
Properties
CAS No. |
367501-01-7 |
|---|---|
Molecular Formula |
C12H16ClNO |
Molecular Weight |
225.71 g/mol |
IUPAC Name |
4-(4-chloro-2-methylphenoxy)piperidine |
InChI |
InChI=1S/C12H16ClNO/c1-9-8-10(13)2-3-12(9)15-11-4-6-14-7-5-11/h2-3,8,11,14H,4-7H2,1H3 |
InChI Key |
MTVAZFCWBDHYEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
O-Alkylation of Piperidine with 4-Chloro-2-methylphenol Derivatives
A common route to 4-(4-chloro-2-methylphenoxy)piperidine is via O-alkylation, where the phenolic oxygen of 4-chloro-2-methylphenol is alkylated by a piperidine derivative, typically piperidin-4-ol or its protected form.
-
- The reaction is preferably carried out under low temperature conditions (0 to 10 °C) to improve selectivity and yield.
- Lewis acids such as zinc chloride or boron trifluoride etherate are used as catalysts to enhance the electrophilicity of the alkylating agent and facilitate the O-alkylation reaction.
- The use of a base is avoided or minimized to reduce side reactions and decomposition.
- Solvents such as dichloromethane or tetrahydrofuran are commonly employed for their inertness and ability to dissolve both reactants.
Reaction Mechanism:
The Lewis acid activates the alkyl halide or intermediate, increasing the electrophilic character of the alkylating species, which then reacts with the phenolic oxygen of 4-chloro-2-methylphenol, forming the ether linkage to the piperidine ring.-
- The low-temperature Lewis acid-catalyzed method shortens reaction time from 24–48 hours (typical of base-catalyzed high-temperature methods) to under 6 hours.
- Yields improve by 20–30% compared to traditional methods.
- The reaction proceeds with fewer side products, simplifying purification.
Synthesis of Piperidine Intermediate: 4-Chloro-N-methylpiperidine
An important intermediate in the preparation is 4-chloro-N-methylpiperidine, which can be synthesized from N-methylpiperidin-4-ol through chlorination.
-
- N-methylpiperidin-4-ol is reacted with thionyl chloride in the presence of triethylamine in dichloromethane.
- The reaction is maintained at 20–40 °C for 2 hours with constant stirring.
- After completion, the reaction mixture is quenched with water, and the organic layer is separated and purified by distillation under reduced pressure.
-
- The process yields approximately 80% of 4-chloro-N-methylpiperidine with a purity exceeding 98% as confirmed by high-performance liquid chromatography.
Significance:
This intermediate provides a reactive site for subsequent substitution with 4-chloro-2-methylphenol derivatives to form the target compound.
Use of Protected Piperidine Derivatives and Deprotection
In some synthetic routes, piperidine nitrogen is protected as a carbamate (e.g., tert-butyl carbamate), allowing selective O-alkylation at the 4-position without interference from the nitrogen atom.
-
- Protection of piperidine nitrogen to form piperidine-1-carboxylate derivative.
- O-alkylation with 4-chloro-2-methylphenol or its activated derivatives under Lewis acid catalysis at low temperature.
- Acidic deprotection of the carbamate protecting group to yield the free amine this compound.
-
- Enhanced regioselectivity and yield.
- Simplified purification due to reduced side reactions.
Data Table Summarizing Key Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Chlorination of N-methylpiperidin-4-ol | Thionyl chloride, triethylamine, dichloromethane | 20–40 | 2 | 80 | Produces 4-chloro-N-methylpiperidine, purity >98% |
| O-Alkylation with Lewis acid | 4-chloro-2-methylphenol, Lewis acid catalyst (e.g., ZnCl2) | 0–10 | 4–6 | 75–85 | Low temperature, improved yield and reaction rate |
| Deprotection (if protected) | Acidic conditions (e.g., trifluoroacetic acid) | Room temp | 1–3 | 90 | Removes carbamate protecting group |
Research Discoveries and Improvements
- The transition from base-catalyzed high-temperature O-alkylation to Lewis acid-catalyzed low-temperature conditions has been a significant advancement, reducing reaction times and improving yields substantially.
- The identification of (4-chlorophenyl)(pyridin-2-yl)methyl 2,2,2-trichloroacetimidate as a key intermediate in related piperidine derivatives synthesis suggests potential analogous intermediates could be exploited for this compound synthesis to further optimize the process.
- The use of protecting groups on the piperidine nitrogen has been shown to increase selectivity and reduce by-product formation, facilitating scale-up for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-2-methylphenoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding phenolic compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
4-(4-Chloro-2-methylphenoxy)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(4-Chloro-2-methylphenoxy)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares 4-(4-Chloro-2-methylphenoxy)piperidine with five structurally related piperidine derivatives, highlighting key structural variations and physicochemical properties:
Notes:
- Chlorine position : Para-substituted Cl (as in the parent compound) maximizes steric and electronic effects on the piperidine ring, whereas meta-substitution (e.g., 4-(3-Chlorophenyl)piperidine) alters molecular dipole moments .
- Functional groups : Methoxy (OCH₃) introduces hydrogen-bonding capacity, improving water solubility but possibly reducing blood-brain barrier permeability compared to methyl .
Biological Activity
4-(4-Chloro-2-methylphenoxy)piperidine is an organic compound notable for its unique structure and potential biological activities. This compound, classified as a piperidine derivative, has garnered attention in medicinal chemistry due to its interactions with various biological targets, leading to significant implications in pharmacology.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₆ClNO
- Molecular Weight : 225.71 g/mol
- IUPAC Name : this compound
- CAS Number : 367501-01-7
The compound features a piperidine ring substituted with a 4-chloro-2-methylphenoxy group, which influences its reactivity and biological activity. The presence of the chlorine and methyl groups affects the compound's electronic properties, enhancing its potential interactions with molecular targets.
Biological Activity Overview
Research indicates that this compound exhibits notable antimicrobial and antifungal properties. Its mechanism of action is believed to involve interactions with specific enzymes or receptors, modulating various biological pathways. This section provides a detailed examination of its biological activities.
Antimicrobial Activity
Studies have shown that this compound can inhibit the growth of several bacterial strains. The compound's phenoxy group is particularly effective in interacting with bacterial enzymes, leading to cellular disruption.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents.
Antifungal Activity
In addition to its antibacterial properties, the compound has demonstrated antifungal activity against various fungal pathogens.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16 µg/mL |
| Aspergillus niger | 32 µg/mL |
The antifungal mechanism may involve disruption of cell membrane integrity or interference with fungal metabolic pathways.
The mechanism by which this compound exerts its effects is multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis.
- Receptor Modulation : It can interact with specific receptors, altering signaling pathways that affect cell proliferation and survival.
- Membrane Disruption : The phenoxy group can integrate into lipid membranes, disrupting their integrity and function.
Case Studies
Several case studies have highlighted the clinical relevance of compounds similar to this compound:
- Case Study on Chlorophenoxy Herbicides : A study investigated the toxicity and clinical outcomes associated with chlorophenoxy herbicides, including compounds structurally related to this compound. Results indicated gastrointestinal symptoms and severe toxicity in some cases, emphasizing the need for further research on safety profiles .
- Pharmacological Studies : Research has explored the potential of piperidine derivatives in treating neurological disorders, suggesting that modifications similar to those found in this compound could lead to novel therapeutic agents targeting depression and anxiety disorders .
Q & A
Q. How can structural modifications enhance selectivity for target receptors?
- Methodological Answer :
- SAR (Structure-Activity Relationship) studies : Introduce electron-withdrawing groups (e.g., fluorine) at the phenyl ring to modulate receptor affinity .
- Co-crystallization with receptors (e.g., GPCRs) identifies key hydrogen-bonding interactions for rational design .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
